[(3S,3As,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate [(3S,3As,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate
Brand Name: Vulcanchem
CAS No.: 13416-70-1
VCID: VC0085517
InChI: InChI=1S/C32H54O3/c1-20(33)35-26-19-25-27(2,3)15-10-16-30(25,7)24-12-11-23-29(6)17-13-21(28(4,5)34)22(29)14-18-31(23,8)32(24,26)9/h21-26,34H,10-19H2,1-9H3/t21-,22-,23+,24+,25-,26-,29-,30+,31+,32-/m0/s1
SMILES: CC(=O)OC1CC2C(CCCC2(C3C1(C4(CCC5C(CCC5(C4CC3)C)C(C)(C)O)C)C)C)(C)C
Molecular Formula: C32H54O3
Molecular Weight: 486.8 g/mol

[(3S,3As,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate

CAS No.: 13416-70-1

Main Products

VCID: VC0085517

Molecular Formula: C32H54O3

Molecular Weight: 486.8 g/mol

[(3S,3As,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate - 13416-70-1

CAS No. 13416-70-1
Product Name [(3S,3As,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate
Molecular Formula C32H54O3
Molecular Weight 486.8 g/mol
IUPAC Name [(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate
Standard InChI InChI=1S/C32H54O3/c1-20(33)35-26-19-25-27(2,3)15-10-16-30(25,7)24-12-11-23-29(6)17-13-21(28(4,5)34)22(29)14-18-31(23,8)32(24,26)9/h21-26,34H,10-19H2,1-9H3/t21-,22-,23+,24+,25-,26-,29-,30+,31+,32-/m0/s1
Standard InChIKey PEGGYZGIHAGHMO-PCCHAIRJSA-N
Isomeric SMILES CC(=O)O[C@H]1C[C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1([C@@]4(CC[C@H]5[C@H](CC[C@@]5([C@H]4CC3)C)C(C)(C)O)C)C)C
SMILES CC(=O)OC1CC2C(CCCC2(C3C1(C4(CCC5C(CCC5(C4CC3)C)C(C)(C)O)C)C)C)(C)C
Canonical SMILES CC(=O)OC1CC2C(CCCC2(C3C1(C4(CCC5C(CCC5(C4CC3)C)C(C)(C)O)C)C)C)(C)C
Synonyms 7β-Acetyloxyhopan-22-ol
PubChem Compound 21574563
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator